1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole
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Overview
Description
1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, with a propoxy-substituted naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, 6-propoxynaphthalene, is synthesized through the alkylation of naphthalene with propyl bromide in the presence of a strong base such as sodium hydride.
Sulfonylation: The 6-propoxynaphthalene is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group, resulting in 6-propoxynaphthalen-2-yl sulfonyl chloride.
Imidazole Coupling: The final step involves the coupling of the sulfonyl chloride with imidazole in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding sulfonamide.
Substitution: Formation of sulfonyl-substituted derivatives.
Scientific Research Applications
1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((6-methylnaphthalen-2-yl)sulfonyl)-1H-imidazole
- 1-((6-ethoxynaphthalen-2-yl)sulfonyl)-1H-imidazole
- 1-((6-butoxynaphthalen-2-yl)sulfonyl)-1H-imidazole
Uniqueness
1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole is unique due to its propoxy-substituted naphthalene moiety, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(6-propoxynaphthalen-2-yl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-9-21-15-5-3-14-11-16(6-4-13(14)10-15)22(19,20)18-8-7-17-12-18/h3-8,10-12H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCNQQHTVQEMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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